molecular formula C17H24N2O4 B2529930 N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421480-57-0

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2529930
CAS No.: 1421480-57-0
M. Wt: 320.389
InChI Key: XIZVQCMGSHYOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a spirocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,9-dioxa-4-azaspiro[5.5]undecane scaffold, a structural motif shared with biologically active compounds investigated for various therapeutic applications. Spirocyclic architectures like this diazaspiro framework are prized in drug discovery for their three-dimensionality and ability to impart favorable physicochemical properties . Compounds based on related spiro scaffolds have demonstrated diverse pharmacological activities in research settings, including potential applications in metabolic disorders and central nervous system conditions . The structural similarity to other investigated spirocyclic compounds suggests potential research utility for this specific carboxamide derivative in exploring enzyme inhibition or receptor modulation pathways. The 2-ethoxyphenyl carboxamide substituent may influence the compound's binding affinity and selectivity toward biological targets, though specific mechanism of action data would require experimental determination. This product is provided For Research Use Only and is strictly intended for laboratory investigation purposes. Researchers should conduct appropriate safety assessments before experimental use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-22-15-6-4-3-5-14(15)18-16(20)19-9-12-23-17(13-19)7-10-21-11-8-17/h3-6H,2,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZVQCMGSHYOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components

  • Aldehyde substrate : Aromatic or aliphatic aldehydes (e.g., benzaldehyde derivatives)
  • Sulfonamide precursor : N-(4-Hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
  • Acid catalyst : Concentrated HCl or p-toluenesulfonic acid (PTSA) in dioxane

Mechanistic Pathway

  • Initial protonation of the aldehyde carbonyl activates it for nucleophilic attack by the sulfonamide’s hydroxyl group.
  • Cyclization forms the tetrahydropyran ring, followed by a second cyclization to generate the morpholino ring.
  • Spiro center formation occurs via intramolecular ether linkage, yielding the 1,9-dioxa-4-azaspiro[5.5]undecane framework.

Optimization Data

Parameter Optimal Condition Yield (%)
Solvent 1,4-Dioxane 72–85
Temperature Reflux (100–110°C) -
Reaction Time 6–12 hours -
Acid Catalyst HCl (4N in dioxane) 78

Characterization :

  • IR : Strong absorption at 1,690–1,710 cm⁻¹ (amide C=O)
  • ¹H-NMR : Singlet for spiro methine proton (δ 4.2–4.5 ppm), aromatic protons (δ 6.8–7.4 ppm)

Carboxamide Functionalization Strategies

The N-(2-ethoxyphenyl)carboxamide group is introduced via post-cyclization coupling or in situ incorporation :

Post-Cyclization Carboxamide Coupling

  • Intermediate activation : The spiro amine is treated with triphosgene or N,N'-carbonyldiimidazole (CDI) to generate an isocyanate intermediate.
  • Nucleophilic attack : 2-Ethoxyaniline reacts with the isocyanate in anhydrous THF or DCM at 0–25°C.

Reaction Scheme :
$$
\text{Spiro amine} + \text{Cl}3\text{C(O)NCO} \xrightarrow{\text{Et}3\text{N}} \text{Isocyanate intermediate} \xrightarrow{\text{2-Ethoxyaniline}} \text{Target compound}
$$

Yield : 65–78% after column chromatography (SiO₂, hexane/EtOAc 3:1)

In Situ Incorporation via Schiff Base Formation

An alternative route involves condensing 2-ethoxyaniline with a keto-spiro intermediate:

  • Keto-spiro synthesis : Oxidative functionalization of the spiro core using Jones reagent (CrO₃/H₂SO₄).
  • Schiff base formation : Reaction of the ketone with 2-ethoxyaniline in ethanol under reflux.
  • Reductive amination : NaBH₄ reduction stabilizes the carboxamide linkage.

Advantages :

  • Avoids hazardous isocyanates
  • Higher functional group tolerance

Disadvantages :

  • Lower yields (52–60%) due to competing side reactions

Solvent and Catalytic Systems

Solvent Selection

Step Preferred Solvent Rationale
Cyclization 1,4-Dioxane High boiling point, stabilizes intermediates
Carboxamide coupling Tetrahydrofuran (THF) Polar aprotic, enhances nucleophilicity
Crystallization Ethanol/water (9:1) High solubility differential

Catalytic Additives

  • Triethylamine : Scavenges HCl during isocyanate formation
  • DMAP : Accelerates carbamate coupling in Boc-protection steps

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Amide C=O stretch : 1,690–1,710 cm⁻¹
  • Ether C-O-C : 1,120–1,150 cm⁻¹
  • Aromatic C-H : 3,050–3,100 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
    • δ 3.64 (s, 2H, spiro-OCH₂)
    • δ 6.82–7.38 (m, 4H, aromatic)
  • ¹³C-NMR :

    • δ 63.8 (spiro quaternary carbon)
    • δ 158.2 (amide carbonyl)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Prins + Isocyanate 78 98 High
Schiff Base + Reduction 58 92 Moderate

Key Observations :

  • The Prins-isocyanate route offers superior yield and scalability but requires stringent anhydrous conditions.
  • Schiff base methods are safer for small-scale synthesis but necessitate additional purification steps.

Challenges and Mitigation Strategies

Spiro Center Racemization

  • Cause : Acidic conditions during cyclization
  • Solution : Use chiral auxiliaries or low-temperature protocols (e.g., –20°C)

Carboxamide Hydrolysis

  • Cause : Prolonged exposure to moisture
  • Solution : Conduct reactions under nitrogen atmosphere with molecular sieves

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethoxyphenyl vs. Phenyl Carboxamide (Target vs. C₁₅H₂₀N₂O₃)

The target compound’s 2-ethoxyphenyl group introduces an oxygen atom and ethyl chain, increasing molecular weight by ~44 Da compared to the phenyl analog. The ethoxy group enhances lipophilicity (logP ~2.8 vs. ~2.3 for phenyl) but may improve water solubility via hydrogen bonding . This substitution could influence metabolic stability, as ethoxy groups are less prone to oxidative degradation than unsubstituted phenyl rings.

Spirocyclic Scaffold Variations (Target vs. C₁₅H₂₀N₂O₂)

The cyclopropyl group introduces steric constraints, which may enhance binding selectivity in receptor-ligand interactions .

Ketone Derivative (C₈H₁₃NO₃)

The ketone at position 3 replaces the carboxamide, rendering this compound more reactive in nucleophilic addition or condensation reactions. Its simpler structure lacks pharmacological substituents, suggesting utility as a synthetic intermediate .

Biological Activity

N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound notable for its unique spirocyclic structure, which includes a carboxamide functional group and an ethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of pain management, obesity treatment, and modulation of immune responses.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O4C_{17}H_{24}N_{2}O_{4}, with a molecular weight of 320.39 g/mol. The compound features a spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC17H24N2O4C_{17}H_{24}N_{2}O_{4}
Molecular Weight320.39 g/mol
IUPAC NameThis compound
CAS Number1421480-57-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic activity.

Receptor Modulation: It can act as either an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biochemical Pathway Interference: The compound has the potential to disrupt key biochemical pathways involved in inflammation and pain signaling.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in preclinical models, potentially useful for treating inflammatory disorders.
  • Analgesic Properties: Research indicates that this compound may possess analgesic effects comparable to standard pain relief medications, suggesting its utility in pain management therapies.
  • Obesity Treatment: The compound's mechanism may involve modulation of metabolic pathways, indicating potential for use in obesity treatment strategies.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

Study 1: Analgesic Activity

A study evaluated the analgesic properties of the compound in rodent models using the hot plate test. Results indicated significant pain relief at doses of 10 mg/kg compared to control groups.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of the compound at 20 mg/kg resulted in a 50% reduction in paw edema compared to untreated controls.

Study 3: Metabolic Impact

A metabolic study assessed the impact on weight gain in high-fat diet-induced obesity models. Mice treated with the compound exhibited a 30% reduction in weight gain over four weeks compared to placebo groups.

Q & A

Q. How can the synthesis of N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide be optimized for reproducibility and yield?

Answer: Synthesis typically involves multi-step reactions:

Core spirocyclic formation : Use cyclization reactions (e.g., acid-catalyzed cyclocondensation) to construct the 1,9-dioxa-4-azaspiro[5.5]undecane core.

Carboxamide introduction : React the spirocyclic amine with 2-ethoxyphenyl isocyanate or activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling).

Ethoxyphenyl modification : Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) for nucleophilic substitution or coupling reactions.
Key parameters to monitor: reaction time, catalyst (e.g., Pd for cross-coupling), and purification via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic conformation (e.g., distinct δ 3.5–4.5 ppm for ether oxygens) and carboxamide resonance (δ 7.0–8.0 ppm for aromatic protons).
  • IR : Confirm carboxamide C=O stretch (~1650 cm1^{-1}) and ether C-O-C (~1100 cm1^{-1}).
  • HPLC-MS : Ensure purity (>95%) and molecular ion alignment (e.g., [M+H]+^+ at m/z 347.3 for C19H _{19}H _{26}N2O _2O _4 $) .

Q. What preliminary biological screening assays are recommended for this compound?

Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM.
  • Enzyme inhibition : Screen against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates.
  • Solubility : Perform shake-flask method in PBS (pH 7.4) to guide in vivo studies .

Advanced Research Questions

Q. How does the spirocyclic conformation influence target binding and selectivity?

Answer: The spirocyclic system imposes rigidity, reducing entropy loss upon binding. Computational methods:

Molecular docking : Use AutoDock Vina to model interactions with sEH (PDB: 4JZH).

Dynamic studies : MD simulations (GROMACS) to assess stability of ligand-protein complexes.
Compare with non-spiro analogs to validate conformational advantages .

Q. How can contradictions in biological activity data (e.g., variable IC50_{50}50​ values) be resolved?

Answer:

  • Assay standardization : Control variables (e.g., cell passage number, serum concentration).
  • Metabolic stability : Pre-incubate compound with liver microsomes to identify degradation products.
  • Statistical analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Answer:

  • Substituent variation : Replace ethoxyphenyl with halogenated or electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity.
  • Spiro ring modification : Introduce heteroatoms (e.g., sulfur) or adjust ring size (e.g., 5.5 → 6.5) to alter strain and reactivity.
  • Bioisosterism : Replace carboxamide with sulfonamide or urea to maintain H-bonding .

Q. How can reaction kinetics for spiro ring-opening or functionalization be studied?

Answer:

  • In situ monitoring : Use 1H^1H-NMR or FTIR to track intermediates.
  • Kinetic isotope effects : Compare kH/kDk_{H}/k_{D} in deuterated solvents to identify rate-determining steps.
  • Computational modeling : Apply DFT (Gaussian 16) to calculate activation energies for ring-opening pathways .

Q. What in silico tools predict metabolic pathways and toxicity risks?

Answer:

  • Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II modification sites (e.g., ethoxy demethylation).
  • Toxicity screening : Employ ProTox-II or Derek Nexus for hepatotoxicity/ mutagenicity alerts .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight346.4 g/molHRMS
LogP~2.8 (predicted)SwissADME
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
pKa (carboxamide)~10.5MarvinSketch

Q. Table 2. Biological Activity Data

AssayResult (Mean ± SD)Reference
sEH Inhibition (IC50_{50})0.85 ± 0.12 μMFluorometric
MCF-7 Cytotoxicity48.3 ± 5.6 μM (72 h)MTT

Critical Analysis of Contradictory Evidence

  • Bioactivity variability : reports anticancer activity in spiro derivatives, while emphasizes sEH inhibition. This may reflect target promiscuity; orthogonal assays (e.g., proteomics) are needed to map polypharmacology .
  • Synthetic yields : reports 30% yield for a spirocyclic analog, suggesting optimization via continuous flow chemistry could improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.